5-Phenylsulfonylpentyl chloride
Description
Sulfonyl chlorides are highly reactive organosulfur compounds characterized by the functional group R-SO₂-Cl. They serve as critical intermediates in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science . Below, we analyze five related compounds to infer trends in reactivity, stability, and applications.
Properties
Molecular Formula |
C11H15ClO2S |
|---|---|
Molecular Weight |
246.75 g/mol |
IUPAC Name |
5-chloropentylsulfonylbenzene |
InChI |
InChI=1S/C11H15ClO2S/c12-9-5-2-6-10-15(13,14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
AHGBBMGUCHRXHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key attributes of five sulfonyl chlorides derived from the evidence:
Reactivity and Stability
Aromatic vs. Aliphatic Backbones :
- Thiophene and benzene derivatives (e.g., ) exhibit enhanced stability due to aromatic conjugation, which delocalizes electron density and mitigates hydrolysis. In contrast, aliphatic chains (e.g., ) are more prone to nucleophilic attack at the sulfonyl chloride group.
- Electron-withdrawing substituents (e.g., pyridyl in ) increase electrophilicity at the sulfur center, accelerating reactions with amines or alcohols.
Steric and Electronic Effects :
- Bulky substituents like phenyl groups () hinder reactivity by steric shielding, whereas methoxy groups () enhance solubility in polar solvents without significantly altering reactivity.
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